Cas no 4562-66-7 (7,8,9,10-tetrahydrophenanthridine-6-thiol)

7,8,9,10-tetrahydrophenanthridine-6-thiol 化学的及び物理的性質
名前と識別子
-
- 7,8,9,10-tetrahydrophenanthridine-6-thiol
- Oprea1_009038
- AKOS001685794
- 7,8,9,10-Tetrahydro-5H-phenanthridine-6-thione
- ALBB-024031
- 7,8,9,10-tetrahydrophenanthridine-6(5H)-thione
- STK734135
- EU-0050448
- MFCD01995641
- H34312
- LS-07711
- 6-phenanthridinethiol, 7,8,9,10-tetrahydro-
- 7,8,9,10-tetrahydro-6(5H)-phenanthridinethione
- SR-01000529413
- CS-0367454
- AKOS003273720
- 4562-66-7
- SR-01000529413-1
-
- MDL: MFCD01995641
- インチ: InChI=1S/C13H13NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15)
- InChIKey: RXJDRVLQPSRRCI-UHFFFAOYSA-N
- ほほえんだ: C1CCC2=C(C1)C3=CC=CC=C3NC2=S
計算された属性
- せいみつぶんしりょう: 215.07687059g/mol
- どういたいしつりょう: 215.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 350.0±45.0 °C at 760 mmHg
- フラッシュポイント: 165.5±28.7 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
7,8,9,10-tetrahydrophenanthridine-6-thiol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7,8,9,10-tetrahydrophenanthridine-6-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T222830-1000mg |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | 1g |
$ 720.00 | 2022-06-03 | ||
TRC | T222830-500mg |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | 500mg |
$ 450.00 | 2022-06-03 | ||
abcr | AB414486-500mg |
7,8,9,10-Tetrahydrophenanthridine-6-thiol; . |
4562-66-7 | 500mg |
€269.00 | 2025-02-19 | ||
A2B Chem LLC | AX42800-1g |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AX42800-500mg |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | >95% | 500mg |
$467.00 | 2024-04-20 | |
abcr | AB414486-1 g |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | 1 g |
€322.50 | 2023-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438124-1g |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | 98% | 1g |
¥4968.00 | 2024-05-13 | |
TRC | T222830-250mg |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | 250mg |
$ 275.00 | 2022-06-03 | ||
abcr | AB414486-500 mg |
7,8,9,10-Tetrahydrophenanthridine-6-thiol |
4562-66-7 | 500MG |
€254.60 | 2023-02-19 | ||
abcr | AB414486-1g |
7,8,9,10-Tetrahydrophenanthridine-6-thiol; . |
4562-66-7 | 1g |
€317.00 | 2025-02-19 |
7,8,9,10-tetrahydrophenanthridine-6-thiol 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
7,8,9,10-tetrahydrophenanthridine-6-thiolに関する追加情報
Introduction to 7,8,9,10-tetrahydrophenanthridine-6-thiol (CAS No. 4562-66-7)
7,8,9,10-tetrahydrophenanthridine-6-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 4562-66-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydrophenanthridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a thiol (-SH) group at the 6-position introduces unique reactivity and potential therapeutic applications, making it a subject of intense research interest.
The tetrahydrophenanthridine scaffold is a fused ring system consisting of three benzene-like rings, with the addition of a hydrogen atom to each of the four central carbon atoms. This structural feature imparts rigidity and specific spatial orientation, which is crucial for interactions with biological targets such as enzymes and receptors. The thiol group in 7,8,9,10-tetrahydrophenanthridine-6-thiol not only enhances its chemical versatility but also suggests potential roles in redox biology and enzyme inhibition.
In recent years, 7,8,9,10-tetrahydrophenanthridine-6-thiol has been explored for its pharmacological properties in various preclinical studies. Its derivatives have shown promise as modulators of neurological pathways, particularly in the context of neurodegenerative diseases. The compound’s ability to interact with specific protein targets has led to investigations into its potential as a cholinesterase inhibitor or an antioxidant agent. These properties are particularly relevant given the growing emphasis on targeting oxidative stress and protein misfolding in conditions such as Alzheimer’s disease and Parkinson’s disease.
One of the most compelling aspects of 7,8,9,10-tetrahydrophenanthridine-6-thiol is its structural similarity to natural products that exhibit significant biological activity. For instance, certain alkaloids derived from plants share structural features with this compound, suggesting a possible evolutionary conserved role in biological systems. This connection has spurred interest in synthesizing analogs that may enhance potency or selectivity for specific therapeutic applications.
The synthesis of 7,8,9,10-tetrahydrophenanthridine-6-thiol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the tetrahydrophenanthridine core followed by functionalization at the 6-position to introduce the thiol group. Advances in catalytic methods have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.
From a computational chemistry perspective, 7,8,9,10-tetrahydrophenanthridine-6-thiol has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into binding affinities and mechanism-of-action hypotheses that guide the design of next-generation compounds. The integration of machine learning techniques has further accelerated this process by predicting potential drug-like properties based on structural features.
The pharmacokinetic profile of 7,8,9,10-tetrahydrophenanthridine-6-thiol is another critical area of investigation. Researchers have examined its solubility, stability under physiological conditions, and metabolic pathways to optimize its bioavailability. These studies are essential for translating preclinical findings into viable therapeutic candidates. Additionally, formulation strategies have been explored to enhance delivery systems such as prodrugs or nanoparticles.
In conclusion,7,8,9,10-tetrahydrophenanthridine-6-thiol (CAS No. 4562-66-7) represents a fascinating compound with diverse potential applications in pharmaceuticals. Its unique structural features combined with emerging research findings position it as a valuable scaffold for further exploration in drug discovery. As scientific understanding advances, this compound will likely continue to play a pivotal role in developing innovative treatments for complex diseases.
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